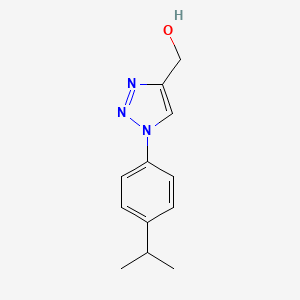

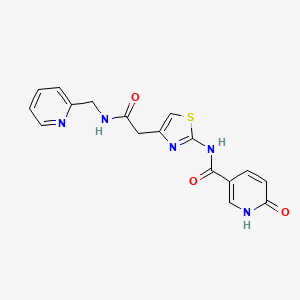

(1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Catalyst for Huisgen 1,3-dipolar Cycloadditions

A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was synthesized, which forms a stable complex with CuCl, acting as an efficient catalyst for the Huisgen 1,3-dipolar cycloaddition. This catalyst works well in water or under neat conditions, requiring low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).

Corrosion Inhibition

Triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM), were investigated as corrosion inhibitors for mild steel in acidic medium. Computational studies suggested that these derivatives adsorb on the steel surface, sharing lone pair electrons of N atoms with iron atoms or accepting electrons from iron surfaces (Ma et al., 2017).

Crystal Structure Analysis

The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was analyzed using NMR, IR, MS spectra, and X-ray diffraction crystallography. This study provided insights into the molecular conformation and packing of the compound (Dong & Huo, 2009).

Solubility Measurement and Correlation

The solubilities of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol (BTZM) in various solvents were measured at different temperatures. The data were correlated with various equations, offering insights into the solubility behavior of BTZM in different media (Liang et al., 2016).

Anticancer Activity Evaluation

Novel aziridine-1,2,3-triazole hybrid derivatives were synthesized and evaluated for their anticancer activity against human leukemia and hepatoma cells. Some of these compounds, derived from 1H-1,2,3-triazole-4-yl methanol, showed high efficiency in inhibiting cancer cell growth (Dong et al., 2017).

Synthetic, Spectroscopic, and Computational Studies

A series of electronically tuned complexes were synthesized using 1,2,3-triazole-4-yl methanol derivatives. These studies included spectroscopic analysis and computational modeling, contributing to a better understanding of the electronic properties of these complexes (Anderson et al., 2013).

Synthesis of Complex Ligands

Tris(1,2,3-triazol-4-yl)methanols and derivatives have been utilized as a valuable subclass of C3-symmetric tripodal ligands for transition metal-mediated reactions. Their synthesis involves regioselective triple cycloadditions of azides and alkynes, demonstrating their utility in various synthetic and catalytic applications (Etayo et al., 2016).

特性

IUPAC Name |

[1-(4-propan-2-ylphenyl)triazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9(2)10-3-5-12(6-4-10)15-7-11(8-16)13-14-15/h3-7,9,16H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWCMABBDZORTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C=C(N=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2626811.png)

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2626812.png)

![(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2626814.png)

![2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2626815.png)

![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2626821.png)

![(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2626822.png)

![7-Fluoro-1-(2-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626825.png)

![N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2626827.png)